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Introduction
The reconstitution of purified ion channels into artificial lipid bilayers is a powerful technique for

studying their intrinsic functional properties in a controlled environment, free from the

complexities of the native cellular membrane.[1][2][3] 1,2-diphytanoyl-sn-glycero-3-

phosphocholine (DPhPC) is a synthetic phospholipid frequently employed for these studies due

to its chemical stability and ability to form robust bilayer membranes.[4] This document

provides detailed application notes and protocols for the successful reconstitution of ion

channels into DPhPC membranes, their functional characterization, and includes quantitative

data and experimental workflows.

DPhPC is favored for its branched acyl chains which create a fluid and stable membrane,

resistant to leakage of ions in the absence of a channel or pore.[5][6] This property is critical for

sensitive electrophysiological recordings and ion flux assays.[6] The functional properties of

reconstituted ion channels, such as the K+ channels Kcv and KcsA, have been shown to be

sensitive to the lipid composition of the target DPhPC bilayer, indicating that the channel

proteins are fully exposed to and integrated within the artificial membrane.[7][8]
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The following tables summarize key quantitative data for the reconstitution of ion channels into

DPhPC membranes, compiled from various experimental sources.

Table 1: DPhPC Liposome and Planar Lipid Bilayer (PLB) Preparation

Parameter Value Notes Source

DPhPC Concentration

for Liposomes
15 mg/mL

In chloroform for initial

preparation.
[7]

Final DPhPC

Concentration for

Liposomes

1.5 mg/mL
After resuspension in

measuring solution.
[7]

DPhPC Concentration

for PLB
5-25 mg/mL

In n-decane or other

organic solvent.
[9]

Bilayer Capacitance 90-110 pF
For vertical PLB

setups.
[7]

Small Bilayer

Capacitance (CBB)
2-5 pF

For contact bubble

bilayer (CBB)

technique.

[7]

Symmetrical KCl

Solution

100 mM KCl, 10 mM

HEPES, pH 7.0

Common buffer for

electrophysiology.
[7]

Acidic Symmetrical

KCl Solution

90 mM KCl, 10 mM

potassium acetate, pH

4

Used for studying pH-

sensitive channels like

KcsA.

[7]

Table 2: Ion Channel Reconstitution and Functional Analysis
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Parameter Value/Range Application Source

Protein:Lipid Ratio
Varies (e.g., 1-10 µg

protein per 1 mg lipid)

Optimization is

channel-dependent.

Dilution for Single-

Channel Recordings
10³ to 10⁶-fold

For purified channel-

nanodisc conjugates.
[7]

Applied Voltage

Range
-160 mV to +160 mV

For

electrophysiological

characterization.

[7]

Data Acquisition

Sampling Frequency
10 kHz

For single-channel

current recordings.
[7]

Current Filtering

Frequency
1 kHz

For single-channel

current recordings.
[7]

Agonist Concentration

(Menthol for TRPM8)
500 µM

For channel activation

in PLB.
[10]

Experimental Protocols
Protocol 1: Preparation of DPhPC Liposomes
This protocol describes the preparation of unilamellar DPhPC liposomes suitable for ion

channel reconstitution.

Materials:

1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) powder

Chloroform

Measuring solution (e.g., 100 mM KCl, 10 mM HEPES, pH 7.0)

Glass vial

Sonicator

Micro-aliquot tubes
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Procedure:

Dissolve 15 mg of DPhPC in 1 ml of chloroform in a glass vial.[7]

Dry the lipid solution under a gentle stream of nitrogen gas to form a thin lipid film on the

bottom of the vial.

Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

Resuspend the dried lipid film in 10 ml of the desired measuring solution.[7]

Sonicate the lipid suspension at room temperature for a minimum of 1 hour, or until the

solution becomes transparent, indicating the formation of small unilamellar vesicles.[7]

For storage, dispense the liposome solution into 50 µl aliquots, flash-freeze in liquid nitrogen,

and store at -80°C. Thaw an aliquot for use.[7]

Protocol 2: Reconstitution of Ion Channels into DPhPC
Liposomes (Proteoliposomes)
This protocol outlines the general steps for incorporating purified ion channels into pre-formed

DPhPC liposomes.

Materials:

Purified ion channel protein solubilized in detergent

Prepared DPhPC liposomes (from Protocol 1)

Bio-Beads or similar detergent removal system

Appropriate buffers

Procedure:

Mix the purified, detergent-solubilized ion channel with the prepared DPhPC liposomes at a

desired protein-to-lipid ratio (e.g., 1-10 µg of protein per 1 mg of lipid).
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Incubate the mixture on ice or at room temperature for 20-30 minutes to allow for the

insertion of the protein into the lipid bilayer.

Remove the detergent to allow for the formation of sealed proteoliposomes. This can be

achieved by adding Bio-Beads and incubating with gentle mixing, or by dialysis.

The resulting proteoliposomes can be used for various functional assays.

Protocol 3: Functional Analysis using Planar Lipid
Bilayer (PLB) Electrophysiology
This protocol details the formation of a DPhPC bilayer and the incorporation of reconstituted

ion channels for single-channel recordings.

Materials:

Proteoliposomes containing the ion channel of interest (from Protocol 2) or ion channels in

nanodiscs.

DPhPC in an organic solvent (e.g., n-decane)

Planar lipid bilayer setup with two compartments (cis and trans) separated by an aperture.

Ag/AgCl electrodes

Patch-clamp amplifier and data acquisition system

Symmetrical buffer solutions

Procedure:

Fill both the cis and trans compartments of the bilayer chamber with the appropriate

symmetrical buffer solution.

"Paint" a small amount of the DPhPC/n-decane solution across the aperture to form a lipid

bilayer. The formation of a stable bilayer can be monitored by measuring the membrane

capacitance, which should be in the range of 90-110 pF for a typical setup.[7]
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Add a small amount (e.g., 2 µl) of the proteoliposome or channel-nanodisc solution to the cis

or trans compartment, directly below the bilayer.[7]

Apply a constant voltage across the bilayer (e.g., 60 mV) to facilitate the fusion of vesicles or

insertion of channels into the membrane.[7][8]

Monitor the current across the bilayer. The successful incorporation of an ion channel will be

observed as stepwise increases in current, corresponding to the opening and closing of

single channels.

Once channel activity is observed, apply a series of constant voltages (e.g., from -160 mV to

+160 mV) to characterize the channel's voltage-dependence, conductance, and gating

properties.[7]

Record and filter the current at appropriate frequencies (e.g., digitize at 10 kHz and filter at 1

kHz).[7]

Visualizations
Experimental Workflow for Ion Channel Reconstitution
and Analysis
Caption: Workflow for ion channel reconstitution into DPhPC membranes.
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Caption: Simplified gating mechanism of a reconstituted ion channel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15577321?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/articles/10.1007/978-1-0716-4434-8_10
https://experiments.springernature.com/articles/10.1007/978-1-0716-4434-8_10
https://pubmed.ncbi.nlm.nih.gov/40304908/
https://pubmed.ncbi.nlm.nih.gov/40304908/
https://pubmed.ncbi.nlm.nih.gov/34059285/
https://www.researchgate.net/publication/252258773_Physical_Properties_of_the_Lipid_Diphytanoyl_Phosphatidylcholine_DPhPc_used_for_Ion_Channel_Measurements
https://pubmed.ncbi.nlm.nih.gov/24618598/
https://pubmed.ncbi.nlm.nih.gov/24618598/
https://www.medchemexpress.com/dphpc.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5881443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5881443/
https://www.researchgate.net/publication/323435873_Reconstitution_and_functional_characterization_of_ion_channels_from_nanodiscs_in_lipid_bilayers
https://www.pnas.org/doi/10.1073/pnas.1007455107
https://pmc.ncbi.nlm.nih.gov/articles/PMC3644985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3644985/
https://www.benchchem.com/product/b15577321#reconstitution-of-ion-channels-into-dphpc-membranes
https://www.benchchem.com/product/b15577321#reconstitution-of-ion-channels-into-dphpc-membranes
https://www.benchchem.com/product/b15577321#reconstitution-of-ion-channels-into-dphpc-membranes
https://www.benchchem.com/product/b15577321#reconstitution-of-ion-channels-into-dphpc-membranes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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